

Eganelisib Clinical Trial Performance: A Comparative Analysis

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An objective guide for researchers and drug development professionals on the clinical efficacy and experimental design of eganelisib (IPI-549), a first-in-class PI3K- γ inhibitor.

Eganelisib (also known as IPI-549) is an orally administered, highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K- γ) that has been investigated as a potential immunotherapeutic agent for various cancers.[1][2] Its mechanism of action centers on reprogramming the tumor microenvironment from an immunosuppressive to an immune-active state by modulating the function of myeloid cells.[3] This guide provides a comparative summary of the clinical trial results and efficacy data for eganelisib, both as a monotherapy and in combination with other cancer therapies.

Quantitative Data Summary

The following tables summarize the key efficacy data from major clinical trials involving eganelisib.

Table 1: Eganelisib in Combination with Nivolumab in Advanced Urothelial Carcinoma (MARIO-275)

The MARIO-275 trial, a randomized, placebo-controlled Phase 2 study, evaluated eganelisib in combination with nivolumab in patients with platinum-refractory, immunotherapy-naïve advanced urothelial carcinoma.[4]

Efficacy Endpoint	Eganelisib + Nivolumab (ITT Population)	Nivolumab Monotherapy (ITT Population)	Hazard Ratio (95% CI)
Median Overall Survival (OS)	15.4 months ^[4]	7.9 months ^[4]	0.62 (0.28-1.36) ^[4]
1-Year Overall Survival Rate	59% ^[4]	32% ^[4]	N/A
PD-L1 Negative Subgroup			
Median Overall Survival (OS)	15.4 months ^[4]	7.9 months ^[4]	0.60 (0.21-1.71) ^[4]
1-Year Overall Survival Rate	54% ^[4]	17% ^[4]	N/A
Overall Response Rate (ORR)	26% ^[5]	14% ^[5]	N/A
Disease Control Rate (DCR)	57% ^[5]	14% ^[5]	N/A
Progression-Free Survival (PFS) Hazard Ratio	N/A	N/A	0.54

Table 2: Eganelisib in Combination with Atezolizumab and Nab-Paclitaxel in Triple-Negative Breast Cancer (MARIO-3)

The MARIO-3 trial is a Phase 2 study evaluating the triplet combination of eganelisib, atezolizumab, and nab-paclitaxel in the frontline treatment of unresectable locally advanced or metastatic triple-negative breast cancer (TNBC).^{[4][6]}

Efficacy Endpoint	Eganelisib + Atezolizumab + Nab-Paclitaxel (All Patients)	PD-L1 Positive	PD-L1 Negative
Overall Response Rate (ORR)	55.3% ^[6]	66.7% ^[6]	47.8% ^[4] ^[6]
Disease Control Rate (DCR)	84.2% ^[4] ^[6]	91.7% ^[6]	78.2% ^[4]
Complete Response (CR) Rate	5.3% ^[4]	16.7% ^[4]	N/A
Partial Response (PR) Rate	50% ^[4]	50% ^[4]	47.8% ^[4]
Stable Disease (SD) Rate	28.9% ^[4]	28.9% ^[4]	30.4% ^[4]

Table 3: Eganelisib Monotherapy in Advanced Solid Tumors (MARIO-1)

The MARIO-1 trial was a Phase 1/1b dose-escalation study evaluating the safety and tolerability of eganelisib as a monotherapy and in combination with nivolumab in patients with advanced solid tumors.^[1]^[7] Efficacy data for the monotherapy arm was limited as the primary focus was on safety.

Efficacy Endpoint	Eganelisib Monotherapy
Overall Response Rate (ORR)	10% ^[8]

Experimental Protocols

MARIO-275 Trial Protocol

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.^[9]

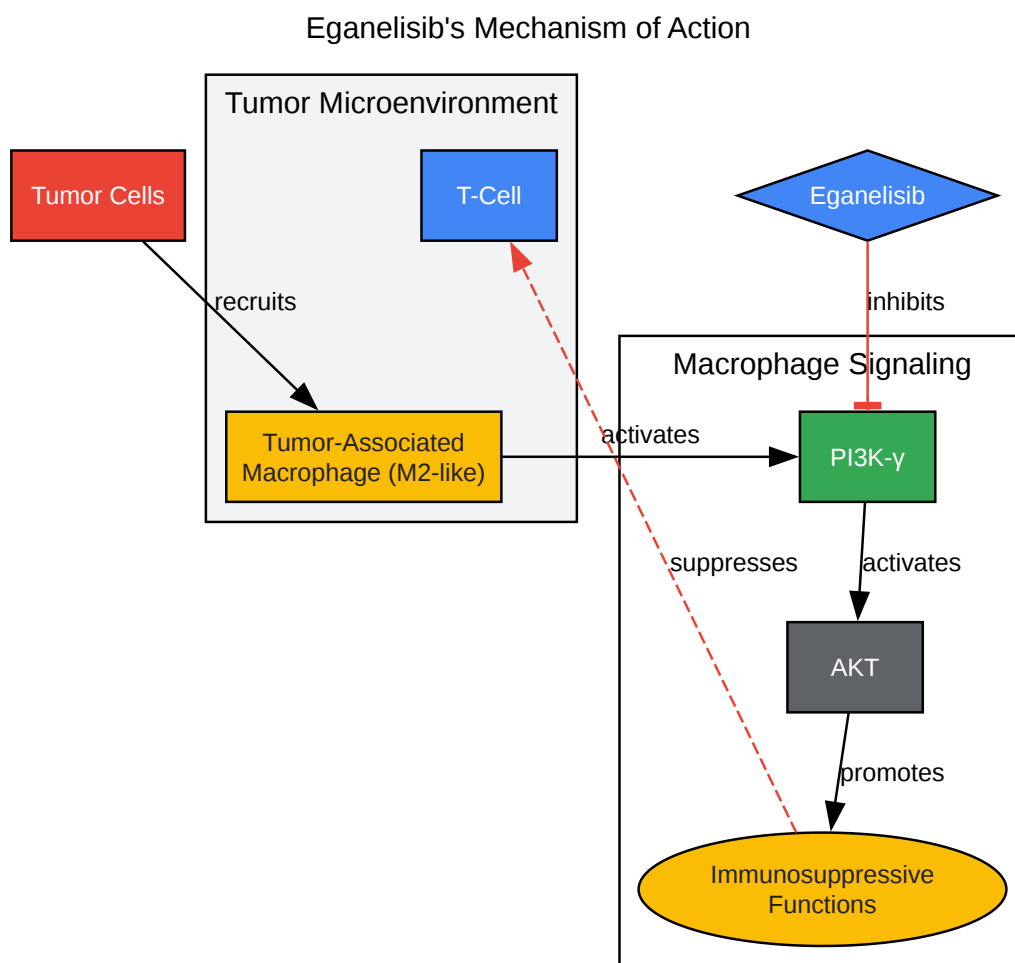
- Patient Population: Patients with advanced or metastatic urothelial carcinoma who had progressed after platinum-based chemotherapy and were immunotherapy-naïve.[4][10]
- Treatment Arms:
 - Experimental Arm: Eganelisib administered orally once daily in combination with intravenous nivolumab.[9] The eganelisib dose was initially 40 mg and later reduced to 30 mg.[10]
 - Control Arm: Placebo plus nivolumab.
- Primary Endpoint: Objective Response Rate (ORR) in patients with high baseline levels of monocytic myeloid-derived suppressor cells (mMDSCs).[10]
- Secondary Endpoints: Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[10]

MARIO-3 Trial Protocol

- Study Design: A Phase 2, multi-arm, open-label study.[11][12]
- Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer (TNBC) with no prior systemic therapy for advanced disease.[6][12] The trial also included cohorts for renal cell carcinoma (RCC).[11][12]
- Treatment Arms:
 - TNBC Cohort: Eganelisib in combination with atezolizumab (840 mg IV on days 1 and 15 of each 28-day cycle) and nab-paclitaxel.[12][13]
 - RCC Cohort: Eganelisib in combination with atezolizumab and bevacizumab.[11][12]
- Primary Efficacy Endpoint: Confirmed Complete Response (CR) rate per RECIST v1.1.[6]
- Secondary Endpoints: Overall Response Rate (ORR), Progression-Free Survival (PFS), and safety.[6]

Signaling Pathway and Mechanism of Action

Eganelisib selectively inhibits the gamma isoform of PI3K, a key enzyme in myeloid cells.[2][3] In the tumor microenvironment, PI3K- γ signaling in tumor-associated macrophages (TAMs) promotes an immunosuppressive phenotype.[14] By inhibiting PI3K- γ , eganelisib aims to reprogram these TAMs to a pro-inflammatory, anti-tumor state, thereby enhancing the body's immune response against cancer cells.[2][14]



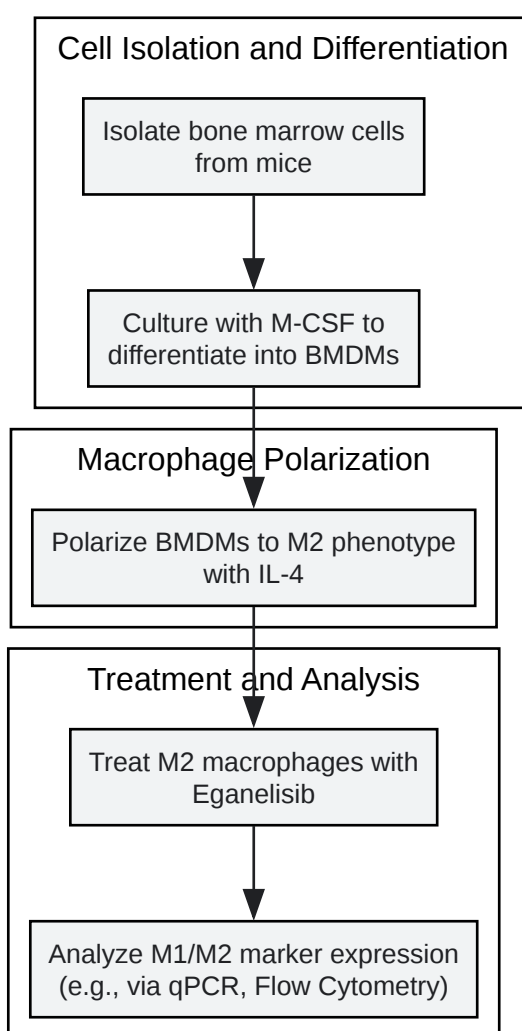
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Caption: Eganelisib inhibits PI3K- γ in TAMs, blocking immunosuppressive signaling.

Experimental Workflow: In Vitro Macrophage Polarization Assay

To assess the effect of eganelisib on macrophage polarization, an in vitro assay is commonly employed.

Macrophage Polarization Assay Workflow



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Caption: Workflow for assessing eganelisib's effect on macrophage polarization.

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